molecular formula C15H18BNO2 B13170772 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile

2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile

Cat. No.: B13170772
M. Wt: 255.12 g/mol
InChI Key: JOEPDMQNULCPIR-MDZDMXLPSA-N
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Description

2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile is a chemical compound that features a benzonitrile group attached to a vinyl group, which is further connected to a tetramethyl-1,3,2-dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile typically involves the coupling of a benzonitrile derivative with a vinyl boronate ester. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses a palladium catalyst to facilitate the coupling of aryl halides with boronic acids or esters. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency. Additionally, the purification process may include techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The nitrile group can undergo reduction or substitution reactions, allowing for the modification of the compound to suit specific applications .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the nitrile group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an amino group instead of a nitrile group.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Features a fluorine atom and an ester group.

Uniqueness

2-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile is unique due to the combination of its boronate ester and nitrile functional groups, which provide a versatile platform for various chemical transformations. This dual functionality makes it particularly valuable in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C15H18BNO2

Molecular Weight

255.12 g/mol

IUPAC Name

2-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile

InChI

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)10-9-12-7-5-6-8-13(12)11-17/h5-10H,1-4H3/b10-9+

InChI Key

JOEPDMQNULCPIR-MDZDMXLPSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2C#N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2C#N

Origin of Product

United States

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